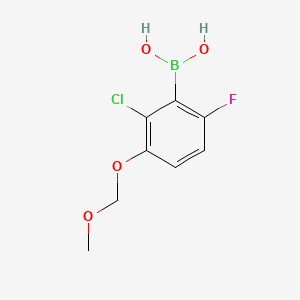

2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO4/c1-14-4-15-6-3-2-5(11)7(8(6)10)9(12)13/h2-3,12-13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHSNQNHNZDAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182247 | |

| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-26-9 | |

| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid

<

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring both technical accuracy and practical applicability.

Strategic Importance and Retrosynthetic Analysis

This compound is a valuable synthetic intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. Its utility is derived from the specific arrangement of substituents on the phenyl ring: the boronic acid for C-C bond formation, the ortho-chloro and fluoro groups for electronic and steric modulation, and a methoxymethyl (MOM) protected phenol for subsequent functionalization.

A logical retrosynthetic approach involves the disconnection of the carbon-boron bond, leading back to an aryl lithium intermediate. This intermediate is generated from a suitably protected aromatic precursor, 1-chloro-3-fluoro-2-(methoxymethoxy)benzene, which in turn is synthesized from 2-chloro-6-fluorophenol.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, with each step and choice of reagent justified to ensure reproducibility and high yield.

Materials and Reagents

| Reagent | CAS Number | Purity | Notes |

| 2-Chloro-6-fluorophenol | 2040-90-6 | >98% | Starting material. |

| Methoxymethyl chloride (MOM-Cl) | 107-30-2 | >97% | Carcinogenic, handle with care. |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | >99% | Anhydrous. |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | |

| n-Butyllithium (n-BuLi) | 109-72-8 | 2.5 M in hexanes | Pyrophoric, handle under inert gas. |

| Triisopropyl borate | 688-71-1 | >98% | |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | |

| Hydrochloric acid (HCl) | 7647-01-0 | 1 M aqueous solution |

Step 1: Methoxymethyl (MOM) Protection of 2-Chloro-6-fluorophenol

The initial step is the protection of the phenolic hydroxyl group to prevent its acidic proton from interfering with the subsequent organolithium formation. The methoxymethyl (MOM) group is an ideal choice due to its stability in strongly basic conditions.[1]

Reaction: 2-Chloro-6-fluorophenol + MOM-Cl → 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-6-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.[1][2]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield pure 1-chloro-3-fluoro-2-(methoxymethoxy)benzene.

Causality Behind Experimental Choices:

-

Protecting Group: The MOM ether is stable to the strongly basic conditions of the subsequent lithiation step.[3]

-

Base: DIPEA is a non-nucleophilic hindered base that effectively scavenges the HCl byproduct without competing in the reaction.[1]

-

Solvent: Anhydrous DCM is used to prevent any water from reacting with the MOM-Cl.

Step 2: Directed Ortho-Lithiation and Borylation

This key step involves the regioselective formation of the carbon-boron bond. The MOM-ether group acts as a directed metalation group (DMG), guiding the lithium-hydrogen exchange to the ortho position.[4]

Reaction: 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene + n-BuLi → Aryllithium Intermediate Aryllithium Intermediate + B(O-iPr)₃ → Boronate Ester → this compound

Procedure:

-

Dissolve the MOM-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir at -78 °C for 1 hour to ensure complete formation of the aryllithium species.[5]

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the low temperature.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl to hydrolyze the boronate ester.[6][7]

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield this compound.

Causality Behind Experimental Choices:

-

Directed Ortho-Metalation: The oxygen atoms of the MOM ether chelate to the lithium ion, directing the deprotonation to the adjacent ortho-carbon, ensuring high regioselectivity.[4][8][9]

-

Low Temperature: Performing the reaction at -78 °C is critical to prevent decomposition of the organolithium intermediate and potential side reactions.[5]

-

Borylation Reagent: Triisopropyl borate is an effective electrophile for trapping the aryllithium species.

-

Hydrolysis: Acidic workup is necessary to convert the initially formed boronate ester to the final boronic acid.[10][11]

Caption: Experimental workflow for the synthesis.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to aromatic protons, MOM-ether protons (singlets ~5.3 and ~3.5 ppm), and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Signals for all 8 carbons in the molecule. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom. |

| Mass Spec (HRMS) | Calculated m/z should match the observed m/z for C₈H₉BClFO₄.[12] |

| Melting Point | A sharp melting point indicates high purity. |

Safety Considerations

-

Methoxymethyl chloride (MOM-Cl): Is a potent carcinogen and must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

n-Butyllithium (n-BuLi): Is pyrophoric and reacts violently with water. All manipulations must be performed under a strictly inert atmosphere using appropriate syringe and cannula techniques.

-

General: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout the procedure.

References

-

ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

-

SynArchive. (2024). Protection of Phenol by Acetal. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(45), 10695-10703. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

-

Posner, G. H., & Canella, K. A. (1985). Phenoxide-directed ortho lithiation. Journal of the American Chemical Society, 107(8), 2571-2573. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]

-

National Institutes of Health. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ACS Publications. (2024, December 17). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Retrieved from [Link]

-

University of Groningen research portal. (2013, June 9). Direct catalytic cross-coupling of organolithium compounds. Retrieved from [Link]

-

ChemistryViews. (2016, April 2). Borylation of Aryl Halides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. synarchive.com [synarchive.com]

- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

physicochemical properties of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid: Properties, Reactivity, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physicochemical properties and synthetic utility of this compound. As a senior application scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate its effective use in complex synthetic workflows.

Introduction: A Multifunctional Building Block

This compound (CAS No: 1451392-26-9) is a highly functionalized arylboronic acid derivative designed for advanced organic synthesis.[1][2] Its structure is notable for three key features: the phenylboronic acid core, the halogen substituents (chloro and fluoro), and a methoxymethyl (MOM) protected phenol.

-

Phenylboronic Acid Core : This moiety is the cornerstone of its utility, primarily serving as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] Boronic acids are valued for their general stability, ease of handling, and tolerance of a wide range of functional groups.[5]

-

Halogen Substituents : The presence of chlorine and fluorine atoms on the aromatic ring significantly modulates the electronic properties of the molecule. These electron-withdrawing groups can influence the reactivity of the boronic acid in coupling reactions and provide additional sites for further functionalization.

-

Methoxymethyl (MOM) Protecting Group : The methoxymethoxy group masks a reactive phenol.[6] This protection is a deliberate synthetic strategy, preventing the acidic phenolic proton and nucleophilic oxygen from interfering in reactions such as metal-catalyzed couplings or those employing strong bases.[7] The MOM group is stable under many conditions but can be selectively removed, typically under acidic treatment, to reveal the phenol at the desired stage of a synthetic sequence.[8]

This guide will elucidate the known and predicted physicochemical properties of this reagent, discuss its reactivity, and provide validated protocols for its analysis and use.

Core Physicochemical and Structural Properties

While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its constituent parts and structurally similar compounds.

| Property | Data / Predicted Value |

| IUPAC Name | [2-Chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid |

| CAS Number | 1451392-26-9[1] |

| Molecular Formula | C₈H₉BClFO₄[1] |

| Molecular Weight | 234.42 g/mol [1] |

| Appearance | Predicted to be a white to off-white solid, consistent with related arylboronic acids.[3] |

| Melting Point | Not experimentally determined. For comparison, the un-protected analogue 2-Chloro-6-fluorophenylboronic acid has a melting point of 131-135 °C.[9] The addition of the MOM group is expected to alter this value. |

| Solubility | Predicted to be soluble in polar organic solvents such as diethyl ether, ethanol, methanol, and THF, and poorly soluble in non-polar solvents like hexanes, based on the properties of phenylboronic acid.[3] |

| pKa | Not experimentally determined. Phenylboronic acid has a pKa of approximately 8.83.[5][10] The electron-withdrawing chloro and fluoro substituents are expected to increase the Lewis acidity of the boron center, resulting in a lower pKa. |

| Storage Conditions | Recommended to be stored at 2-8°C, sealed in a dry environment to prevent hydrolysis and dehydration to the corresponding boroxine trimer. |

Structural Insights

The boronic acid functional group is a mild Lewis acid. In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[3] A critical property is their ability to reversibly form cyclic boronate esters with 1,2- and 1,3-diols, a characteristic that has been widely exploited in the development of sensors for carbohydrates like glucose.[4][5][11] Upon heating or under dehydrating conditions, boronic acids can form a cyclic trimeric anhydride known as a boroxine.[4]

Reactivity and Synthetic Applications

The primary application of this reagent is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.

The Suzuki-Miyaura Coupling Reaction

The causality behind using a boronic acid in this reaction lies in its role within the palladium catalytic cycle. The boronic acid, upon activation with a base, undergoes transmetalation with the palladium(0) complex, transferring its aryl group to the metal center. This is followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the MOM Protecting Group

The MOM group ensures that the phenol at the 3-position does not participate in undesired side reactions. For instance, a free phenol could be deprotonated by the base used in the Suzuki coupling, potentially leading to O-arylation or complexation with the palladium catalyst. The MOM group is robust enough to withstand the basic conditions of the coupling but can be readily removed post-coupling to unmask the phenol for further derivatization.

Experimental Protocols

The following protocols represent validated, trustworthy methodologies for the analysis and transformation of the title compound and related structures.

Protocol 1: Deprotection of the MOM Group to Reveal the Phenol

This protocol describes the standard acidic hydrolysis method for cleaving the MOM ether. The choice of acid and reaction conditions can be tuned to the substrate's sensitivity.

Methodology:

-

Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Acidification : Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl, 2-4 eq) to the reaction mixture.

-

Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Once complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Caption: Workflow for the acidic deprotection of a MOM-protected phenol.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantitation of arylboronic acids, adapted from established methodologies.[12] The self-validating nature of this protocol comes from the use of Multiple Reaction Monitoring (MRM), which provides two points of mass-based identification for the analyte, ensuring high specificity.

Methodology:

-

Standard Preparation : Prepare a 1 mg/mL stock solution of the boronic acid in methanol. Perform serial dilutions with a 50:50 (v/v) methanol/water mixture to create calibration standards ranging from pg/mL to ng/mL.

-

HPLC Conditions :

-

Column : A standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

-

Mobile Phase A : Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Source : Electrospray Ionization (ESI), operated in negative ion mode. The choice of negative mode is causal; boronic acids can lose a proton from a hydroxyl group or form adducts like [M+HCOO]⁻, making them readily detectable.

-

Acquisition Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : The precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This precursor-to-product transition must be optimized for the specific compound.

-

-

Data Analysis : Quantify the analyte concentration by constructing a calibration curve from the prepared standards.

Caption: High-level workflow for quantitative analysis of boronic acids by LC-MS/MS.

Safety and Handling

-

Hazards : This compound is classified as an irritant.[1] Phenylboronic acid is harmful if swallowed (LD₅₀ = 740 mg/kg, oral, rat).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Proper storage is critical to maintain the integrity of the compound, preventing degradation through hydrolysis or dehydration.

Conclusion

This compound is a valuable and strategically designed reagent for modern organic synthesis. Its pre-installed protecting group and electronically modified aromatic core make it an ideal candidate for constructing complex molecular architectures, particularly in the fields of pharmaceutical and materials science. Understanding its fundamental physicochemical properties, reactivity profile, and the rationale behind its analytical and synthetic protocols is key to leveraging its full potential in research and development.

References

-

Wikipedia. Phenylboronic acid. [Link]

-

Grokipedia. Phenylboronic acid. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]

-

American Chemical Society. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

-

SynArchive. Protection of Phenol by Acetal. [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Wikipedia. Methoxymethyl ether. [Link]

-

BU CyberSec Lab. 2-Chloro-6-fluorophenylboronic acid. [Link]

-

European Patent Office. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. [Link]

- Google Patents. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

Sources

- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 2. Electronics materials,CAS#:1451392-26-9,2-氯-6-氟-3-甲氧基甲氧基苯硼酸,this compound [en.chemfish.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. 2-CHLORO-6-FLUOROPHENYLBORONIC ACID CAS#: 313545-32-3 [m.chemicalbook.com]

- 10. alignchemical.com [alignchemical.com]

- 11. grokipedia.com [grokipedia.com]

- 12. sciex.com [sciex.com]

A Technical Guide to 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid (CAS 1451392-26-9): A Key Intermediate in Modern Synthetic Chemistry

This document provides an in-depth technical examination of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, a specialized building block pivotal to advancements in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple datasheet to explore the compound's structural rationale, synthetic utility, and practical application, with a focus on the causality behind experimental choices.

Strategic Overview: A Multifunctional Building Block

This compound (CAS: 1451392-26-9) is a highly functionalized organoboron compound.[1] Its value in organic synthesis is derived from the strategic arrangement of its substituents, which imparts specific reactivity and control. The molecule incorporates three key features:

-

A phenylboronic acid moiety, the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[2][3]

-

Ortho-substituents (2-Chloro and 6-Fluoro) , which introduce significant steric hindrance and modulate the electronic properties of the aromatic ring. This steric bulk can be leveraged to control molecular conformation and influence the catalytic cycle in cross-coupling reactions.[4]

-

A methoxymethyl (MOM) ether , which serves as a protecting group for a hydroxyl functional group.[5][6] This feature signifies that the compound is an intermediate, designed to mask a reactive phenol during synthetic transformations where it might otherwise interfere.[7]

This combination makes the compound a sophisticated tool for constructing complex, sterically hindered biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[3]

Physicochemical Properties & Handling

Proper handling and storage are critical to maintaining the integrity of boronic acids, which can be susceptible to degradation.[2]

| Property | Value | Source(s) |

| CAS Number | 1451392-26-9 | [1][8] |

| Molecular Formula | C₈H₉BClFO₄ | [1][8] |

| Molecular Weight | 234.42 g/mol | [1] |

| Appearance | White to off-white solid | |

| Hazard Profile | Irritant | [1] |

Storage and Stability Considerations:

-

Hygroscopicity: Like many boronic acids, this compound is hygroscopic and sensitive to moisture.[9] Exposure to water can lead to protodeboronation, a decomposition pathway where the C-B bond is cleaved.[10]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered cyclic trimer called a boroxine.[10] While often reversible, this can complicate stoichiometry and reaction kinetics.

-

Recommended Storage: To mitigate degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerated, dry environment.[9]

The Methoxymethyl (MOM) Ether: A Strategic Protector

The presence of the 3-(methoxymethoxy) group is a deliberate synthetic choice. It acts as a protective shield for a phenol, a functional group that is both acidic and nucleophilic and could otherwise lead to unwanted side reactions.

The MOM group is an acetal, which makes it stable under a wide variety of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents (stable in a pH range of approximately 4 to 12).[7][11] However, it is readily cleaved under acidic conditions to regenerate the free hydroxyl group.[11][12] This orthogonality allows for selective transformations on other parts of the molecule before revealing the phenol at a later synthetic stage.

Synthetic Plausibility: Directed Ortho-Metalation

While the exact proprietary synthesis may vary, a highly plausible and common route for preparing such a polysubstituted phenylboronic acid is through directed ortho-metalation. This strategy leverages the directing ability of existing substituents to selectively deprotonate a specific position on the aromatic ring.

The synthesis would likely begin with 1-chloro-3-fluoro-2-(methoxymethoxy)benzene. The methoxy group of the MOM ether can direct a strong base, such as n-butyllithium (n-BuLi), to abstract the proton at the C6 position (ortho to the fluorine and MOM group) at very low temperatures (-78 °C).[13][14] The resulting lithiated intermediate is then "quenched" with an electrophilic boron source, typically an alkyl borate like trimethyl borate or triisopropyl borate. An acidic workup then hydrolyzes the boronate ester to yield the final boronic acid product.[13]

Experimental Protocol: A Self-Validating System

The chloro and fluoro substituents present unique challenges. The C-Cl bond is less reactive than C-Br or C-I, often requiring highly active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). [4][15]The steric hindrance from the ortho-substituents can also slow the reaction. [4] The following protocol is a representative procedure for coupling this compound with a generic aryl bromide.

Objective: To synthesize a substituted biaryl via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (Ar-Br) (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

-

Anhydrous Toluene

-

Degassed Water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Inerting: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst, which is formed in situ.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe. The biphasic system is common for Suzuki couplings.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the less reactive aryl chloride and sterically hindered substrates. [4]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Safety and Hazard Information

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as an irritant. [1]Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized.

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [9]All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple reagent; it is a strategically designed intermediate. The presence of a MOM-protected phenol, combined with sterically demanding and electronically modifying ortho-substituents, makes it an invaluable tool for accessing highly complex and specific molecular architectures. Its primary application in Suzuki-Miyaura cross-coupling reactions, though requiring optimized conditions to overcome inherent reactivity challenges, provides a reliable pathway to novel compounds for the pharmaceutical and material science industries.

References

-

Protecting Groups in Organic Synthesis . ChemTalk. [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]

-

Mom Definition - Organic Chemistry II Key Term . Fiveable. [Link]

-

How to Store Boric Acid . Lab Alley. [Link]

-

2-Chloro-6-fluorophenylboronic acid . BU CyberSec Lab. [Link]

-

Borate handling and storage . U.S. Borax. [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES . European Patent Office. [Link]

-

Selling Leads page 1060 Suzhou Health Chemicals Co., Ltd . LookChem. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . National Institutes of Health (NIH). [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . National Institutes of Health (NIH). [Link]

Sources

- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aobchem.com [aobchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. adichemistry.com [adichemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 14. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis, primarily as a building block in cross-coupling reactions. The inherent reactivity of the boronic acid functional group, coupled with the specific electronic and steric effects of the chloro, fluoro, and methoxymethyl (MOM) substituents, presents unique challenges to its long-term stability and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines its primary degradation pathways, and offers detailed protocols for its appropriate storage, handling, and stability assessment. By understanding and mitigating these stability risks, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

Introduction: The Double-Edged Sword of Boronic Acid Reactivity

Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility stems from a unique combination of stability and reactivity. While generally considered bench-stable solids, their Lewis acidic nature and the C-B bond's susceptibility to cleavage render them prone to degradation under various conditions. For a complex molecule like this compound, the interplay of its constituent functional groups dictates its stability profile. The electron-withdrawing nature of the ortho-chloro and -fluoro substituents can influence the acidity and reactivity of the boronic acid moiety, while the methoxymethyl (MOM) ether, a common protecting group, introduces an additional site of lability, particularly under acidic conditions.

This guide will delve into the critical aspects of this compound's stability, providing the necessary knowledge to preserve its quality from receipt to reaction.

Key Factors Influencing Stability

The stability of this compound is not intrinsic but is rather a function of its environment. Several external factors can significantly impact its shelf-life and purity.[1]

-

Moisture (Water): Phenylboronic acids are known to be hygroscopic.[1] The presence of water can facilitate several degradation pathways, including hydrolysis leading to protodeboronation and the formation of boroxines, the cyclic trimeric anhydrides of boronic acids.[1]

-

Temperature: Elevated temperatures accelerate the rates of all chemical degradation processes. For boronic acids, this can include an increased rate of boroxine formation and potentially other decomposition reactions. Therefore, proper temperature control is crucial.

-

Oxygen: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This process can be accelerated by the presence of oxygen, especially in solution and in the presence of metal catalysts.

-

pH: The stability of arylboronic acids is highly pH-dependent. Both acidic and basic conditions can promote degradation. Of particular concern for the title compound is the acid-lability of the MOM ether protecting group.

Table 1: Summary of Environmental Factors and Their Impact on Stability

| Factor | Potential Impact | Mitigation Strategy |

| Moisture | Protodeboronation, Boroxine Formation | Store in a desiccator, handle under inert atmosphere, use dry solvents. |

| Temperature | Increased degradation rate | Store at recommended low temperatures (refrigerated or frozen). |

| Light | Photolytic degradation | Store in amber vials or in the dark. |

| Oxygen | Oxidation to phenol | Store under an inert atmosphere (e.g., nitrogen or argon). |

| pH (Acidic) | MOM group cleavage, Protodeboronation | Avoid acidic conditions during storage and workup. |

| pH (Basic) | Protodeboronation | Use mild bases when necessary for reactions. |

Primary Degradation Pathways

Understanding the potential chemical transformations that this compound can undergo is fundamental to preventing them. The primary degradation pathways are illustrated below.

Protodeboronation

This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process is often facilitated by moisture and can be catalyzed by both acids and bases. For the target molecule, this would result in the formation of 1-chloro-3-fluoro-2-(methoxymethoxy)benzene, a loss of the reactive handle for cross-coupling reactions. The electron-withdrawing chloro and fluoro substituents can influence the rate of this process.

Boroxine Formation

In the solid state or in concentrated solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can complicate reaction stoichiometry, as the molecular weight changes.

Oxidation

The boronic acid group can be oxidized to a hydroxyl group, yielding the corresponding phenol. This is a significant concern, especially when the compound is in solution and exposed to air.

MOM Group Cleavage

The methoxymethyl (MOM) ether is a protecting group for the phenolic hydroxyl group and is known to be labile under acidic conditions.[2][3][4][5][6] Exposure to even mild acids can lead to the deprotection of the MOM group, yielding 2-chloro-6-fluoro-3-hydroxyphenylboronic acid. This not only changes the structure of the molecule but can also affect its reactivity and solubility.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the integrity of this compound.

Long-Term Storage

For long-term storage, the following conditions are recommended:

-

Temperature: Store in a freezer at -20°C.

-

Atmosphere: Store under an inert atmosphere of argon or nitrogen. If the compound is supplied in a Sure/Seal™ bottle or similar packaging, do not remove the original seal until use.[7] For smaller quantities in vials, flush the vial with inert gas before sealing.

-

Light: Keep in an amber vial or a container protected from light.

-

Moisture: Store in a desiccator, even when refrigerated.

Handling for Use

When handling the compound for weighing and addition to a reaction, the following procedure should be followed to minimize exposure to air and moisture:

-

Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glove box or glove bag with a dry, inert atmosphere.

-

Quick Weighing: If a glove box is not available, weigh the required amount quickly in a fume hood on a dry day with low humidity. Minimize the time the container is open.

-

Inert Gas Blanket: After weighing, flush the container with a stream of dry nitrogen or argon before resealing tightly.

-

Sealing: Use high-quality caps with chemically resistant liners (e.g., PTFE-lined caps) and consider wrapping the cap with Parafilm® for an extra seal.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, especially if it has been stored for an extended period or if there are concerns about its purity, a stability assessment is recommended. A forced degradation study is a systematic way to evaluate the intrinsic stability of the molecule.

Forced Degradation Study Protocol

This protocol outlines a series of stress conditions to identify potential degradation products and pathways.

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at room temperature and at 60°C.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature and at 60°C.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store a solid sample of the compound at 60°C.

-

Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by HPLC-UV and LC-MS to quantify the parent compound and identify any degradation products. ¹H and ¹¹B NMR can also be used to characterize the degradation products.

Analytical Methods for Monitoring Degradation

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity of the boronic acid and detecting the formation of degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to monitor the disappearance of the parent compound's signals and the appearance of new signals from degradation products. The methoxymethyl protons (around 5.3 and 3.5 ppm) are good reporters for the integrity of the MOM group.

-

¹¹B NMR: This is a specific technique for observing the boron center. A signal around 28-33 ppm is characteristic of a trigonal planar boronic acid, while a signal around 3-9 ppm would indicate the formation of a tetrahedral boronate species.[8][9]

-

Conclusion

While this compound is a valuable synthetic intermediate, its stability is a critical consideration for its successful application. The primary threats to its integrity are moisture, heat, light, oxygen, and non-neutral pH conditions. These factors can lead to protodeboronation, boroxine formation, oxidation, and cleavage of the MOM protecting group. By implementing the stringent storage and handling protocols outlined in this guide, and by understanding how to assess the compound's stability through forced degradation studies and appropriate analytical techniques, researchers can ensure the quality and reliability of this important building block in their synthetic endeavors. A proactive approach to stability will ultimately lead to more robust and reproducible scientific outcomes in drug discovery and development.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

- Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. PMC - PubMed Central.

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

- A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010). Semantic Scholar.

-

ResearchGate. (n.d.). Effect of halogen substituents. Retrieved from [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of halogen substituents. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

- Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.).

-

Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

-

GUPEA. (2025). Boron Directed Regioselective Aromatic Ortho- Functionalizations. Retrieved from [Link]

-

National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).

-

BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). Boronic Acids. Retrieved from [Link]

-

AOBChem USA. (n.d.). 2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

MDPI. (n.d.). Advanced Design Concepts for Shape-Memory Polymers in Biomedical Applications and Soft Robotics. Retrieved from [Link]

Sources

- 1. laballey.com [laballey.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. MOM Ethers [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

solubility of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a substituted arylboronic acid, this compound is a valuable intermediate in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Effective use in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility. While specific quantitative solubility data for this exact molecule is not extensively available in peer-reviewed literature, this guide establishes a robust predictive framework based on the fundamental principles of physical organic chemistry and available data for analogous structures. We will deconstruct the molecule's structural components, analyze their expected influence on solubility in various organic solvent classes, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values.

Introduction: The Synthetic Utility of Substituted Phenylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and functional group tolerance make them indispensable reagents for the formation of carbon-carbon bonds. The compound this compound is a highly functionalized building block, offering multiple points for synthetic diversification.

The successful execution of reactions involving this reagent, as well as its subsequent purification, hinges on the choice of an appropriate solvent system. A solvent must not only facilitate the desired chemical transformation but also solubilize the boronic acid starting material to an adequate concentration. Therefore, a predictive understanding and the ability to experimentally verify its solubility are paramount for process development and optimization.

Physicochemical Properties and Structural Analysis

To understand the solubility of a compound, we must first analyze its inherent chemical properties.

-

Chemical Name: this compound

-

CAS Number: 1451392-26-9[1]

-

Molecular Formula: C₈H₉BClFO₄[1]

-

Molecular Weight: 234.42 g/mol [1]

The solubility behavior is dictated by the interplay of its distinct structural motifs:

-

The Phenylboronic Acid Core: The B(OH)₂ group is polar and capable of acting as a hydrogen bond donor and acceptor. This moiety imparts a degree of polarity to the molecule.

-

Halogen Substituents (Chloro and Fluoro): Located at the 2- and 6-positions, these electronegative groups withdraw electron density from the aromatic ring. Their primary contribution to solubility is an increase in hydrophobicity and the potential for dipole-dipole interactions.

-

Methoxymethoxy (MOM) Ether: The -OCH₂OCH₃ group at the 3-position is a polar feature. The ether oxygens are hydrogen bond acceptors, which can enhance solubility in protic and polar aprotic solvents.

The Theoretical Framework of Boronic Acid Solubility

The solubility of phenylboronic acids in organic solvents is a complex phenomenon governed by several competing factors.

Solute-Solvent Interactions

The principle of "like dissolves like" is the foundation of solubility.

-

Polar Solvents: Solvents with high dielectric constants, such as ketones (Acetone) and ethers (THF, Diethyl Ether), are generally effective at solvating boronic acids.[2][3] The polarity of the B(OH)₂ and MOM-ether groups facilitates strong dipole-dipole interactions and hydrogen bonding with these solvents.

-

Moderately Polar Solvents: Solvents like Chloroform can also be effective, offering a balance of polarity and the ability to engage in weaker interactions.[2][4]

-

Nonpolar Solvents: Apolar hydrocarbon solvents like methylcyclohexane or hexane are typically poor solvents for boronic acids due to the polarity of the boronic acid group itself.[2][4] The hydrophobic halogen substituents on our target molecule may slightly improve solubility in less polar environments compared to unsubstituted phenylboronic acid, but overall solubility is expected to be very low.

The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This equilibrium is highly sensitive to the solvent environment, temperature, and the presence of water.

The boroxine is significantly less polar than the parent boronic acid. Consequently, its formation can drastically alter the overall solubility. In nonpolar solvents, the equilibrium may favor the less polar boroxine, while in polar, water-containing solvents, the equilibrium shifts back towards the monomeric acid. This dynamic nature is a primary reason why obtaining consistent solubility data for boronic acids can be challenging.[5]

Solubility Profile of Analogous Compounds

In the absence of specific published data for this compound, we can infer its likely behavior by examining data from structurally related compounds. The following table summarizes experimental mole fraction solubility data for phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents.[2][6] This provides a valuable baseline for prediction.

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | ~0.02 | 0.045 |

| 313.15 | ~0.05 | 0.120 | |

| 3-Pentanone | 293.15 | ~0.08 | 0.135 |

| 313.15 | ~0.15 | 0.260 | |

| Acetone | 293.15 | ~0.10 | 0.150 |

| 313.15 | ~0.18 | 0.285 | |

| Dipropyl Ether | 293.15 | ~0.12 | 0.040 |

| 313.15 | ~0.20 | 0.095 | |

| Methylcyclohexane | 293.15 | <0.001 | <0.001 |

| 313.15 | <0.001 | 0.002 |

Analysis and Prediction:

-

Phenylboronic acid demonstrates high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][4]

-

The introduction of an isobutoxy group, which adds both hydrophobic bulk and a hydrogen bond-accepting ether oxygen, generally increases solubility in most tested solvents compared to the parent acid.[6]

-

Based on this, we predict that this compound will exhibit a similar trend: high solubility in solvents like THF, acetone, and ethyl acetate; moderate solubility in dichloromethane and chloroform; and very low solubility in alkanes like heptane and cyclohexane. The MOM-ether group should help maintain solubility in polar systems, while the halogens may slightly enhance it in chlorinated solvents.

Experimental Protocol: Dynamic Solubility Determination

To obtain precise, quantitative data, an experimental determination is essential. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids.[5][6] It relies on identifying the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg)

-

Sealed glass vial or test tube

-

Magnetic stirrer and stir bar

-

Controlled temperature bath (e.g., oil bath or heating block)

-

Calibrated digital thermometer (±0.1 K)

-

Light source and detector (or visual observation) to detect turbidity

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a sealed glass vial. The composition is known precisely as a mole fraction.

-

Initial State: The mixture will initially be a two-phase system (solid solute suspended in the liquid solvent), appearing turbid.

-

Controlled Heating: Place the vial in the temperature bath and begin stirring vigorously to ensure thermal equilibrium. Heat the sample at a slow, constant rate (e.g., 0.2-0.5 K/min) to avoid overshooting the equilibrium point.

-

Equilibrium Point Detection: Continuously monitor the sample. The solid-liquid equilibrium point (i.e., the solubility temperature for that specific concentration) is the exact temperature at which the last solid particles dissolve and the solution becomes perfectly clear.

-

Data Recording: Record the temperature and the corresponding mole fraction.

-

Repeatability: Repeat the measurement by slowly cooling the clear solution until turbidity reappears. The dissolution and precipitation temperatures should be in close agreement.

-

Data Compilation: Repeat steps 1-6 for several different mole fractions to construct a solubility curve (temperature vs. mole fraction).

Conclusion

While direct quantitative solubility data for this compound is sparse, a robust, predictive understanding can be achieved by analyzing its structural features in the context of fundamental chemical principles. The interplay between the polar boronic acid and MOM-ether functionalities and the more hydrophobic halogenated aromatic ring dictates its behavior. It is predicted to be most soluble in polar aprotic organic solvents such as ethers and ketones and least soluble in nonpolar hydrocarbons. This guide provides the theoretical foundation for solvent selection and, crucially, a detailed experimental protocol for researchers to generate precise solubility data, enabling the optimization of synthetic and purification processes.

References

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]

-

Sporzyński, A., Leszczyński, P., & Hofman, T. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

-

Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. Available from: [Link]

-

Stella, V. J., & Lopalco, A. (2009). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

- Hall, D. G. (Ed.). (2011).

-

Sporzyński, A., Leszczyński, P., & Hofman, T. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Available from: [Link]

Sources

2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid

Introduction: A Versatile Building Block for Modern Synthesis

This compound is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a boronic acid for cross-coupling, a methoxymethyl (MOM) protected phenol for subsequent functionalization, and ortho-positioned chloro and fluoro substituents that modulate electronic properties and provide steric bulk—makes it a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the core reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage its synthetic potential. The insights and protocols herein are grounded in established chemical principles and analogous systems, offering a robust framework for its application.

Synthesis via Directed ortho-Metalation (DoM)

The most logical and efficient route to this compound is through a directed ortho-metalation (DoM) strategy.[1] This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a specific ortho-position.[1][2] In this case, the methoxy group of the MOM ether can act as a DMG, directing the lithiation to the C2 position. The fluorine atom also strongly directs lithiation to its adjacent position.

The precursor, 1-chloro-3-fluoro-2-(methoxymethoxy)benzene, can be prepared from commercially available 2-chloro-6-fluorophenol through standard protection with MOM-Cl. The subsequent DoM reaction involves low-temperature lithiation followed by quenching with a boron electrophile. A detailed protocol, adapted from established procedures for structurally similar compounds, is provided below.[3]

Experimental Protocol: Synthesis of this compound

-

Precursor Synthesis (MOM Protection):

-

To a stirred solution of 2-chloro-6-fluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-chloro-3-fluoro-2-(methoxymethoxy)benzene.

-

-

Directed ortho-Metalation and Borylation: [3]

-

Dissolve 1-chloro-3-fluoro-2-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid. Purification can be attempted by crystallization or careful chromatography on silica gel, though stability should be monitored (see Stability section).

-

Synthesis Workflow Diagram

Caption: Synthetic pathway to the target boronic acid.

Core Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most important application of arylboronic acids, enabling the formation of C-C bonds. This compound is a suitable partner for these couplings, though its structure presents specific challenges that must be addressed for successful transformation.

-

Reactivity of the Aryl Chloride: The chloro substituent is less reactive than corresponding bromo or iodo groups in the oxidative addition step of the catalytic cycle. Therefore, highly active palladium catalyst systems are required. Modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are effective for activating aryl chlorides.

-

Steric Hindrance: The presence of substituents in both ortho positions (chloro and fluoro) creates significant steric bulk around the boronic acid, which can hinder the transmetalation step. The choice of a sterically demanding ligand can also influence the efficiency of the reductive elimination step. Careful optimization of the catalyst, ligand, and base is crucial.

General Protocol for Suzuki-Miyaura Coupling

The following protocol is a robust starting point for the coupling of this compound with various aryl or heteroaryl halides.

-

Reaction Setup:

-

To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.

-

Add a degassed solvent mixture (e.g., toluene/water, 1,4-dioxane/water) via syringe.

-

-

Reaction Execution:

-

Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table of Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Recommended Choice | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Provides the active Pd(0) species. Precatalysts offer better air stability and activity. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines facilitate oxidative addition of the aryl chloride and are effective for hindered substrates. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Aqueous inorganic bases are commonly used to facilitate the transmetalation step. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems are standard. Anhydrous conditions with bases like TMSOK can also be effective.[3] |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the coupling of less reactive aryl chlorides. |

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Extended Reactivity: The Chan-Lam Coupling

Beyond C-C bond formation, boronic acids are valuable precursors for C-N and C-O bond formation via the copper-catalyzed Chan-Lam coupling. This reaction couples arylboronic acids with amines, phenols, and other N- and O-nucleophiles, often under mild, aerobic conditions. This opens up the possibility of converting this compound into the corresponding anilines or aryl ethers.

General Protocol for Chan-Lam Amination

-

Reaction Setup:

-

In a flask open to the air, combine the amine (1.0 eq), this compound (1.5 eq), a copper source (e.g., Cu(OAc)₂, 10-20 mol%), and a base/ligand (e.g., pyridine or 2,6-lutidine, 2.0 eq).

-

Add a suitable solvent, such as DCM or methanol.

-

-

Reaction Execution:

-

Stir the mixture vigorously at room temperature. The reaction is often characterized by a change in color of the copper catalyst.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (can take 24-72 hours).

-

-

Workup and Purification:

-

Filter the reaction mixture through a pad of celite to remove copper salts.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

-

Stability, Handling, and Deprotection

Stability of the Boronic Acid Moiety

Arylboronic acids can be prone to decomposition, particularly protodeboronation under basic conditions or decomposition on silica gel during chromatography. For enhanced stability during purification and long-term storage, it is often advantageous to convert the boronic acid to a more robust boronate ester, such as a pinacol (Bpin) or tetraethylethylene glycol (Epin) ester. These esters are generally stable to silica gel chromatography and can be used directly in many coupling reactions.

Stability and Deprotection of the MOM Group

The methoxymethyl (MOM) ether is a common protecting group for phenols and is stable to a wide range of non-acidic conditions, including the basic conditions of Suzuki-Miyaura and Chan-Lam couplings. However, it is labile under acidic conditions.

-

Acidic Lability: The MOM group can be cleaved with strong acids such as HCl in an alcohol solvent or trifluoroacetic acid (TFA) in DCM. Care should be taken during acidic aqueous workups if the MOM group is to be retained. Accidental deprotection can also occur on acidic silica gel.

Protocol for MOM Group Deprotection

-

Dissolve the MOM-protected compound in a suitable solvent (e.g., methanol or DCM).

-

Add a strong acid (e.g., concentrated HCl or TFA).

-

Stir at room temperature for 1-12 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry, and concentrate to yield the deprotected phenol.

Conclusion

This compound is a strategically designed building block for advanced organic synthesis. Its reactivity is primarily centered around palladium-catalyzed Suzuki-Miyaura coupling, for which specialized, highly active catalyst systems are recommended to overcome the challenges of a sterically hindered aryl chloride substrate. The potential for copper-catalyzed Chan-Lam C-N and C-O bond formation further expands its synthetic utility. Understanding the stability profile, particularly the acid-lability of the MOM protecting group and the general handling of boronic acids, is critical for its successful application. This guide provides the foundational knowledge and robust starting protocols for chemists to effectively incorporate this versatile reagent into their synthetic programs.

References

- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.

- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.

- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.

- Dow Agrosciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

- Reddit discussion on the stability of MOM protecting groups. r/Chempros. (2021).

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.

- Poster presentation on the stability and reactivity of boronic esters. (n.d.).

- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.

- Wikipedia. (n.d.). Chan–Lam coupling.

- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.

- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

- Frontier Specialty Chemicals. (n.d.). This compound.

- Matrix Scientific. (n.d.). [2-Chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid.

- Wikipedia. (n.d.).

- University of Liverpool. (n.d.). Directed (ortho)

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

potential applications of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in medicinal chemistry

An In-Depth Technical Guide to the Strategic Application of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid in Modern Medicinal Chemistry

Abstract

The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in contemporary drug discovery. Arylboronic acids are indispensable building blocks in this endeavor, primarily due to their versatility in Suzuki-Miyaura cross-coupling reactions, which enable the construction of complex biaryl scaffolds prevalent in many therapeutic agents.[1][2][3] This technical guide focuses on a highly functionalized, yet under-explored reagent: This compound . We will dissect its strategic value, from synthesis and reactivity to its potential impact on the pharmacological properties of target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of next-generation therapeutics.

Introduction: The Strategic Advantage of Polysubstituted Phenylboronic Acids

The specific substitution pattern of an arylboronic acid is not merely a matter of synthetic convenience; it is a strategic choice that profoundly influences the three-dimensional structure, electronic properties, and metabolic stability of the final bioactive molecule. The subject of this guide, this compound, presents a unique combination of substituents that offer medicinal chemists a powerful tool for molecular design.

-

Orthogonal Halogenation (2-Chloro, 6-Fluoro): The presence of two different halogens at the ortho positions to the boronic acid imposes significant steric hindrance. This can lock the resulting biaryl bond into a twisted, atropisomeric conformation.[4][5][6] Such conformational restriction is a key strategy for enhancing binding affinity and selectivity for a protein target. Furthermore, the chloro and fluoro groups modulate the electronic environment and can participate in specific halogen bonding interactions within a protein's active site, while also influencing metabolic stability.

-